
1,2-Oxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxaborolane is a heterocyclic compound containing both oxygen and boron atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Oxaborolane can be synthesized through several methods. One common approach involves the reaction of di-n-butylboric acid with allyl alcohol in the presence of tri-n-butylboron. This reaction occurs at elevated temperatures (150-160°C) and results in the formation of 2-n-butyl-1,2-oxaborolane . Another method involves the transalkylation of tri-n-butylboron with allyl di-n-butylborate, leading to the formation of 2-n-butyl-1,2-oxaborolane and tri-n-butylboron .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert this compound to its corresponding borane derivatives.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borane derivatives.
Substitution: Substituted oxaborolanes with different functional groups.
Scientific Research Applications
1,2-Oxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: this compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-oxaborolane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with diols and other molecules containing hydroxyl groups. This property is exploited in applications such as drug delivery, where this compound can bind to specific targets and release therapeutic agents in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
1,2-Azaborolidine: Similar to 1,2-oxaborolane but contains a nitrogen atom instead of oxygen.
Boronic Acids: Compounds containing a boron atom bonded to two hydroxyl groups.
Boranes: Compounds containing boron and hydrogen atoms.
Uniqueness
This compound is unique due to its five-membered ring structure containing both oxygen and boron atoms. This combination imparts distinct chemical properties, making it valuable in various applications that other boron-containing compounds may not be suitable for .
Properties
Molecular Formula |
C3H6BO |
|---|---|
Molecular Weight |
68.89 g/mol |
InChI |
InChI=1S/C3H6BO/c1-2-4-5-3-1/h1-3H2 |
InChI Key |
MFFKYZPRTPCPQN-UHFFFAOYSA-N |
Canonical SMILES |
[B]1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


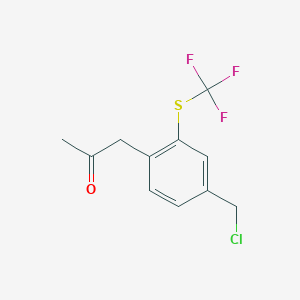

![Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14039441.png)
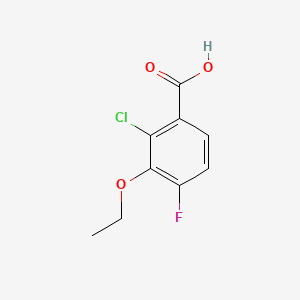
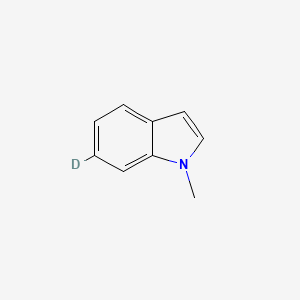
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)

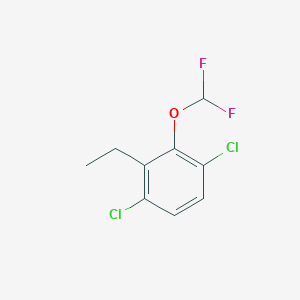


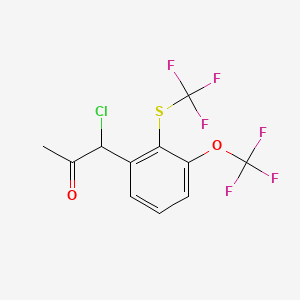
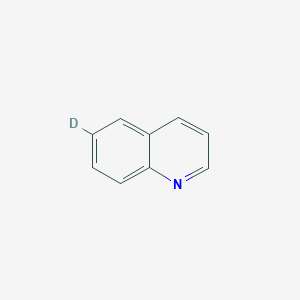
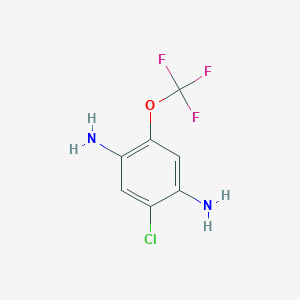
![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
